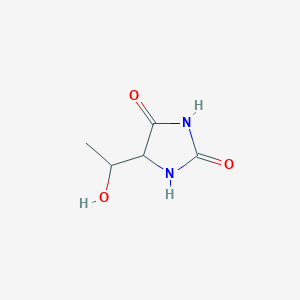

5-(1-Hydroxyethyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-Hydroxyethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C5H8N2O3 . It has a molecular weight of 144.13 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2O3/c1-2(8)3-4(9)7-5(10)6-3/h2,8-9H,1H3,(H2,6,7,10) . The compound’s structure is based on the imidazolidine-2,4-dione core, with a hydroxyethyl group attached .

Physical and Chemical Properties Analysis

This compound is a solid compound . Predicted properties include a melting point of 168.48°C, a boiling point of 405.55°C, a density of approximately 1.3 g/cm³, and a refractive index of n20D 1.50 .

Applications De Recherche Scientifique

Chemical and Electrochemical Studies

Imidazolidine derivatives, including 5-(1-Hydroxyethyl)imidazolidine-2,4-dione, have been characterized and explored for their DNA binding capabilities, demonstrating significant potential for anti-tumor activity. These compounds exhibit pH-sensitive spectroscopic behavior, making them interesting candidates for bioanalytical applications. Specifically, their DNA binding affinity has been examined, showing potential comparable to clinically used anticancer drugs, based on studies conducted using cyclic voltammetry and UV-Vis spectroscopy Afzal Shah et al., 2013. Additionally, the electrochemical oxidation of hydantoin derivatives, including this compound, has been studied, providing insights into their biochemical actions and structure-activity relationships Erum Nosheen et al., 2012.

Synthesis and Applications in Medicinal Chemistry

The compound has served as a building block in various synthetic pathways, leading to the development of novel compounds with potential biological activities. For instance, reactions of nitromethane with aryl isocyanates in the presence of triethylamine have led to the formation of novel imidazolidine derivatives, highlighting its versatility in organic synthesis Tomio Shimizu et al., 1986. Moreover, imidazolidine-2,4-diones have been synthesized for various applications, including their use as corrosion inhibitors for mild steel in acidic solutions, demonstrating the compound's utility in materials science A. Elbarki et al., 2020.

Catalytic Applications

Imidazolidine derivatives have also been explored for their catalytic applications, as in the case of aldol condensation reactions. A novel magnetic immobilized para-aminobenzoic acid-Cu(II) complex was developed as a green, efficient, and reusable catalyst for synthesizing novel 5-arylidenthiazolidine-2,4-diones and 5-arylidene-2-imidazolidine-2,4-dione derivatives, showcasing the compound's potential in green chemistry and catalysis Zohreh Esam et al., 2020.

Propriétés

IUPAC Name |

5-(1-hydroxyethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-2(8)3-4(9)7-5(10)6-3/h2-3,8H,1H3,(H2,6,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOMFXACAPZPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)

![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)